MEN11467

Beschreibung

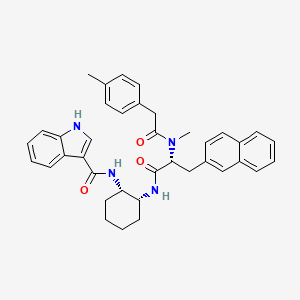

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-[(1S,2R)-2-[[(2R)-2-[methyl-[2-(4-methylphenyl)acetyl]amino]-3-naphthalen-2-ylpropanoyl]amino]cyclohexyl]-1H-indole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H40N4O3/c1-25-15-17-26(18-16-25)23-36(43)42(2)35(22-27-19-20-28-9-3-4-10-29(28)21-27)38(45)41-34-14-8-7-13-33(34)40-37(44)31-24-39-32-12-6-5-11-30(31)32/h3-6,9-12,15-21,24,33-35,39H,7-8,13-14,22-23H2,1-2H3,(H,40,44)(H,41,45)/t33-,34+,35+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXDKAWGCUBTYFX-BMPTZRATSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC(=O)N(C)C(CC2=CC3=CC=CC=C3C=C2)C(=O)NC4CCCCC4NC(=O)C5=CNC6=CC=CC=C65 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)CC(=O)N(C)[C@H](CC2=CC3=CC=CC=C3C=C2)C(=O)N[C@@H]4CCCC[C@@H]4NC(=O)C5=CNC6=CC=CC=C65 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H40N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

600.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214487-46-4 | |

| Record name | MEN-11467 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0214487464 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MEN-11467 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N6RVM74SPT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

MEN11467: A Technical Guide to its Mechanism of Action as a Tachykinin NK1 Receptor Antagonist

For Immediate Distribution

This technical guide provides a comprehensive overview of the mechanism of action of MEN11467, a potent and selective antagonist of the tachykinin neurokinin-1 (NK1) receptor. The document is intended for researchers, scientists, and drug development professionals engaged in pharmacology and related fields. It details the molecular interactions, signaling pathways, and functional consequences of MEN11467 activity, supported by quantitative data, detailed experimental protocols, and visual diagrams.

Core Mechanism of Action

MEN11467 is a peptidomimetic compound that functions as a highly potent and selective antagonist of the human tachykinin NK1 receptor.[1][2][3] Its mechanism is characterized by an insurmountable and slowly reversible antagonism, distinguishing it from competitive antagonists.[1][2] By binding to the NK1 receptor, MEN11467 effectively blocks the physiological effects of its endogenous ligand, Substance P (SP), a neuropeptide implicated in inflammation, pain transmission, and smooth muscle contraction.[1][4] The antagonist demonstrates a pronounced selectivity for peripheral NK1 receptors with a poor ability to penetrate the blood-brain barrier, thereby minimizing central nervous system effects.[1][3]

Molecular Target and Binding Profile

The primary molecular target of MEN11467 is the human tachykinin NK1 receptor, a member of the G-protein coupled receptor (GPCR) superfamily.[1][4] MEN11467 exhibits high affinity for this receptor, potently inhibiting the binding of radiolabeled Substance P.[1][2][3] Its selectivity is a key feature; it shows negligible affinity for NK2 or NK3 tachykinin receptors and a wide panel of other unrelated receptors and ion channels.[1][2][3]

The antagonism exerted by MEN11467 is classified as insurmountable. In saturation binding experiments, the presence of MEN11467 leads to a significant reduction in both the dissociation constant (K D) and the maximum binding capacity (Bmax) of Substance P.[1][2] This suggests that MEN11467 either binds to the receptor in an allosteric fashion or that its binding is not readily reversible, effectively removing receptors from the available pool for agonist binding.

Table 1: In Vitro Receptor Binding and Functional Antagonism

| Parameter | Species/Cell Line | Value | Reference |

| pKi ([³H]SP binding) | Human IM9 Cells | 9.4 ± 0.1 | [1][2][3] |

| pKi (Other receptors) | Various | < 6 | [1][2][3] |

| pKB (SP methylester-induced contraction) | Guinea-pig Ileum | 10.7 ± 0.1 | [1][2] |

Blockade of the NK1 Receptor Signaling Pathway

The NK1 receptor primarily couples to the Gq/11 class of G-proteins.[5] Activation by Substance P initiates a well-defined signaling cascade that MEN11467 effectively inhibits.

Signaling Cascade upon Substance P Binding (Antagonized by MEN11467):

-

G-Protein Activation: Substance P binding to the NK1 receptor induces a conformational change, leading to the activation of the associated Gq/11 protein.[5]

-

Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates phospholipase C (PLC).[1][6][7]

-

Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][6][7]

-

Downstream Effects:

This cascade ultimately leads to various cellular responses, including smooth muscle contraction, neuronal excitation, and inflammatory mediator release. MEN11467, by preventing the initial binding of Substance P, halts this entire signaling sequence.

References

- 1. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selective G protein signaling driven by Substance P-Neurokinin Receptor dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective G protein signaling driven by substance P-neurokinin receptor dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. escholarship.org [escholarship.org]

- 5. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Intracellular emetic signaling cascades by which the selective neurokinin type 1 receptor (NK1R) agonist GR73632 evokes vomiting in the least shrew (Cryptotis parva) - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to MEN11467: A Selective NK1 Receptor Antagonist

Introduction

MEN11467 is a potent and highly selective, non-peptide antagonist of the tachykinin neurokinin-1 (NK1) receptor.[1] As a member of the peptidomimetic class of molecules, it has been investigated for its therapeutic potential in various physiological and pathological processes mediated by Substance P (SP), the endogenous ligand for the NK1 receptor.[1] This document provides a comprehensive technical overview of MEN11467, including its pharmacological profile, experimental methodologies for its characterization, and the underlying signaling pathways of the NK1 receptor.

Pharmacological Profile of MEN11467

MEN11467 exhibits high affinity and selectivity for the human NK1 receptor. Its insurmountable antagonism suggests a strong and persistent blockade of receptor function.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for MEN11467's binding affinity, functional antagonism, and in vivo efficacy.

Table 1: In Vitro Binding Affinity and Functional Antagonism of MEN11467

| Parameter | Value | Species/Cell Line | Assay Type | Reference |

| pKi | 9.4 ± 0.1 | Human (IM9 lymphoblastoid cells) | [³H]Substance P Binding | [1] |

| pKB | 10.7 ± 0.1 | Guinea Pig (isolated ileum) | Functional Antagonism (vs. SP methylester) | [1] |

Table 2: In Vivo Efficacy of MEN11467

| Model | Agonist/Challenge | Route of Administration | Endpoint | ID50/ED50 | Reference |

| Bronchoconstriction | [Sar⁹, Met(O₂)¹¹]SP | Intravenous | Inhibition of bronchoconstriction | 29 ± 5 µg/kg | [1] |

| Bronchoconstriction | [Sar⁹, Met(O₂)¹¹]SP | Intranasal | Inhibition of bronchoconstriction | 31 ± 12 µg/kg | [1] |

| Bronchoconstriction | [Sar⁹, Met(O₂)¹¹]SP | Intraduodenal | Inhibition of bronchoconstriction | 670 ± 270 µg/kg | [1] |

| Plasma Protein Extravasation | [Sar⁹, Met(O₂)¹¹]SP | Oral | Inhibition of extravasation | 6.7 ± 2 mg/kg | [1] |

| Plasma Protein Extravasation | Antigen Challenge | Oral | Inhibition of extravasation | 1.3 mg/kg | [1] |

| Foot Tapping Behavior | GR 73632 | Intravenous | Inhibition of foot tapping | 2.96 ± 2 mg/kg | [1] |

Selectivity Profile

MEN11467 demonstrates high selectivity for the NK1 receptor. In a broad panel of receptor binding assays, it showed negligible affinity (pKi < 6) for NK2 and NK3 receptors, as well as for 30 other unrelated receptors and ion channels.[1]

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of NK1 receptor antagonists like MEN11467. Below are representative protocols for key in vitro assays.

1. Radioligand Binding Assay for NK1 Receptor

This protocol is adapted from standard competitive radioligand binding assay procedures.[2][3][4]

-

Objective: To determine the binding affinity (Ki) of a test compound (e.g., MEN11467) for the NK1 receptor.

-

Materials:

-

Cell membranes prepared from cells expressing the human NK1 receptor (e.g., IM9 cells).[1]

-

Radioligand: [³H]Substance P.

-

Non-labeled Substance P (for determination of non-specific binding).

-

Test compound (MEN11467).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).

-

Scintillation cocktail and counter.

-

-

Procedure:

-

Reaction Setup: In a 96-well plate, combine the following in a final volume of 250 µL:

-

Total Binding: 150 µL of membrane preparation, 50 µL of assay buffer, and 50 µL of [³H]Substance P.

-

Non-specific Binding (NSB): 150 µL of membrane preparation, 50 µL of a high concentration of non-labeled Substance P (e.g., 1 µM), and 50 µL of [³H]Substance P.

-

Competitive Binding: 150 µL of membrane preparation, 50 µL of varying concentrations of MEN11467, and 50 µL of [³H]Substance P.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.[2]

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester.

-

Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.[2]

-

Quantification: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The IC50 value (concentration of MEN11467 that inhibits 50% of specific [³H]Substance P binding) is determined by non-linear regression analysis of the competition binding data.

-

The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

2. Calcium Mobilization Assay

This protocol is based on standard fluorescence-based methods for measuring intracellular calcium mobilization.[5][6][7][8][9]

-

Objective: To determine the functional antagonist potency (IC50 or pKB) of a test compound (e.g., MEN11467) at the NK1 receptor.

-

Materials:

-

Cells expressing the human NK1 receptor (e.g., CHO-K1 cells).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

NK1 receptor agonist (e.g., Substance P).

-

Test compound (MEN11467).

-

Fluorescence plate reader with automated liquid handling (e.g., FLIPR, FlexStation).

-

-

Procedure:

-

Cell Plating: Seed NK1 receptor-expressing cells into a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.

-

Dye Loading:

-

Remove the culture medium and wash the cells with Assay Buffer.

-

Add the fluorescent calcium dye loading solution to each well and incubate at 37°C for 30-60 minutes in the dark.

-

-

Compound Addition:

-

Remove the dye loading solution and wash the cells with Assay Buffer.

-

Add varying concentrations of MEN11467 to the wells and pre-incubate for a defined period (e.g., 15-30 minutes).

-

-

Agonist Stimulation and Signal Detection:

-

Place the cell plate in the fluorescence plate reader.

-

Establish a baseline fluorescence reading.

-

Add a pre-determined concentration of Substance P (typically the EC80) to all wells simultaneously.

-

Continuously measure the fluorescence intensity to detect the intracellular calcium flux.

-

-

-

Data Analysis:

-

The increase in fluorescence intensity upon agonist stimulation is a measure of intracellular calcium mobilization.

-

The inhibitory effect of MEN11467 is determined by the reduction in the agonist-induced fluorescence signal.

-

The IC50 value (concentration of MEN11467 that inhibits 50% of the agonist response) is calculated by non-linear regression of the concentration-response curve.

-

The pKB value can be derived from the IC50 value using the Schild equation for competitive antagonists.

-

Signaling Pathways and Experimental Workflows

NK1 Receptor Signaling Pathway

The NK1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαq/11 family of G proteins.[10] Upon activation by Substance P, a conformational change in the receptor leads to the activation of its associated G-protein. This initiates a downstream signaling cascade, as depicted in the following diagram.

Caption: NK1 Receptor Signaling Pathway.

Experimental Workflow for Characterizing a Selective NK1 Receptor Antagonist

The following diagram illustrates a typical workflow for the in vitro and in vivo characterization of a novel selective NK1 receptor antagonist like MEN11467.

Caption: Workflow for NK1 Antagonist Characterization.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. Measuring Intracellular Calcium Signaling in Murine NK Cells by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Table 7, Calcium mobilization assay protocol for the CHO-M1 cells in 1536-well plate format - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

MEN11467: A Potent and Selective Tachykinin NK1 Receptor Antagonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and functional activity of MEN11467, a peptidomimetic antagonist of the tachykinin NK1 receptor. The information is tailored for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental protocols, and visual representations of key biological pathways and workflows.

Core Data Presentation: Binding Affinity and Functional Activity

MEN11467 is characterized as a potent and highly selective antagonist for the human tachykinin NK1 receptor, with significantly lower affinity for the NK2 and NK3 receptor subtypes.[1][2][3][4] Its interaction with the NK1 receptor is described as insurmountable, a phenomenon characterized by a reduction in the maximum response of the agonist that cannot be overcome by increasing the agonist concentration.[1][2] This suggests a mechanism of action beyond simple competitive binding, possibly involving a long-lasting antagonist-receptor complex.[1][2]

Tachykinin Receptor Binding Profile of MEN11467

| Receptor Subtype | Ligand | Cell Line/Tissue | pKi | Reference |

| Human Tachykinin NK1 | [3H] Substance P | IM9 Lymphoblastoid Cells | 9.4 ± 0.1 | [1][2][4] |

| Human Tachykinin NK2 | Specific Ligands | - | <6 | [1][2][4] |

| Human Tachykinin NK3 | Specific Ligands | - | <6 | [1][2][4] |

Functional Antagonist Activity of MEN11467

| Assay Type | Agonist | Tissue/Preparation | pKB / IC50 | Reference |

| In vitro smooth muscle contraction | Substance P methylester | Guinea-pig isolated ileum | pKB = 10.7 ± 0.1 | [1][2] |

| Antigen-induced mucus secretion | [Sar9]SP | Ferret trachea | IC50 ≈ 0.3 µM | |

| In vivo bronchoconstriction | [Sar9, Met(O2)11]SP | Anaesthetized guinea-pigs | ID50 = 29 ± 5 µg/kg (i.v.) | [1] |

| In vivo plasma protein extravasation | [Sar9, Met(O2)11]SP | Guinea-pig bronchi | ID50 = 6.7 ± 2 mg/kg (oral) | [1] |

| Central NK1 receptor-mediated behavior | GR 73632 | Gerbil | ED50 = 2.96 ± 2 mg/kg (i.v.) | [1] |

Experimental Protocols

Radioligand Binding Assay for NK1 Receptor Affinity

This protocol outlines the methodology for determining the binding affinity of MEN11467 for the human tachykinin NK1 receptor using a competitive radioligand binding assay.

Materials:

-

Cell Line: Human lymphoblastoid cell line IM9, which endogenously expresses the NK1 receptor.

-

Radioligand: [3H] Substance P ([3H]SP).

-

Test Compound: MEN11467.

-

Non-specific Binding Control: Unlabeled Substance P (10 µM).

-

Assay Buffer: Appropriate buffer system (e.g., Tris-HCl) containing protease inhibitors.

-

Filtration Apparatus: Cell harvester and glass fiber filters.

-

Scintillation Counter: For measuring radioactivity.

Procedure:

-

Membrane Preparation: IM9 cells are cultured and harvested. The cell pellet is homogenized in ice-cold assay buffer and centrifuged to pellet the membranes. The membrane pellet is washed and resuspended in fresh assay buffer.

-

Assay Setup: In a 96-well plate, incubate the cell membranes with a fixed concentration of [3H]SP and varying concentrations of MEN11467.

-

Total and Non-specific Binding: For total binding, membranes are incubated with [3H]SP only. For non-specific binding, a saturating concentration of unlabeled Substance P is added to displace all specific binding of the radioligand.

-

Incubation: The plate is incubated at a controlled temperature (e.g., room temperature) for a sufficient time to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand.

-

Washing: The filters are washed with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is quantified using a scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. The concentration of MEN11467 that inhibits 50% of the specific binding of [3H]SP (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

In Vitro Functional Assay: Guinea-Pig Ileum Contraction

This protocol describes a classic organ bath experiment to assess the functional antagonist activity of MEN11467 on smooth muscle contraction.

Materials:

-

Tissue: Freshly isolated guinea-pig ileum.

-

Organ Bath: A temperature-controlled chamber with an isotonic transducer to measure muscle contraction.

-

Physiological Salt Solution: Krebs-Henseleit solution, continuously gassed with 95% O2 / 5% CO2.

-

Agonist: Substance P methylester.

-

Antagonist: MEN11467.

Procedure:

-

Tissue Preparation: A segment of the guinea-pig ileum is dissected and mounted in the organ bath containing physiological salt solution at 37°C.

-

Equilibration: The tissue is allowed to equilibrate under a resting tension for a specified period.

-

Agonist Concentration-Response Curve: A cumulative concentration-response curve to Substance P methylester is generated by adding increasing concentrations of the agonist to the organ bath and recording the contractile response.

-

Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of MEN11467 for a predetermined time.

-

Second Agonist Curve: In the presence of MEN11467, a second cumulative concentration-response curve to Substance P methylester is generated.

-

Data Analysis: The antagonist's effect is quantified by the rightward shift of the concentration-response curve and the reduction in the maximum response. The pKB value is calculated to express the antagonist potency.

Mandatory Visualizations

Tachykinin NK1 Receptor Signaling Pathway

Caption: Tachykinin NK1 receptor signaling cascade.

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for NK1 receptor binding assay.

Logical Relationship of Insurmountable Antagonism

References

- 1. Pharmacology of MEN 11467: a potent new selective and orally- effective peptidomimetic tachykinin NK(1) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. New insights in insurmountable antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Structure-Activity Relationship of MEN11467: A Potent and Selective Tachykinin NK1 Receptor Antagonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

MEN11467 is a potent, selective, and orally effective antagonist of the tachykinin neurokinin-1 (NK1) receptor.[1][2] As a partially retro-inverse peptidomimetic, its development represents a significant advancement in the design of non-peptide ligands for G protein-coupled receptors. Tachykinins, such as Substance P (SP), are neuropeptides involved in a wide array of physiological and pathological processes, including inflammation, pain transmission, and smooth muscle contraction. The NK1 receptor, the primary receptor for SP, has thus been a key target for the development of novel therapeutics for conditions like chemotherapy-induced nausea and vomiting, depression, and inflammatory diseases. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of MEN11467, detailing the quantitative data, experimental protocols, and the underlying signaling pathways.

Core Structure and Developmental Lineage

MEN11467 emerged from a systematic evolution of peptidomimetic NK1 receptor antagonists. Its development lineage can be traced back to earlier compounds such as FK 888, which was followed by MEN 10725 and MEN 10930. The core structure of this series of compounds is based on a peptidomimetic scaffold designed to mimic the C-terminal sequence of Substance P, which is crucial for its binding to the NK1 receptor. MEN11467 is specifically described as a partially retro-inverse peptidomimetic, indicating that it incorporates modifications to the peptide backbone, such as the reversal of the direction of some amide bonds, to enhance metabolic stability and oral bioavailability while maintaining high receptor affinity.

Structure-Activity Relationship (SAR) Studies

The development of MEN11467 involved systematic modifications of its precursors to optimize its pharmacological profile. While a detailed table with a large series of analogs is not publicly available in a single source, the progression from earlier compounds to MEN11467 provides key insights into the structure-activity relationships.

Key Structural Features and Their Impact on Activity:

-

Peptidomimetic Backbone: The foundational peptidomimetic structure was essential for initial recognition by the NK1 receptor.

-

Retro-Inverse Modifications: The introduction of retro-inverso amide bonds was a critical step in improving the stability of the molecule against enzymatic degradation, a common issue with peptide-based drugs. This modification also contributed to its oral activity.

-

Side Chain Optimization: The specific side chains of the amino acid surrogates were optimized to enhance binding affinity and selectivity for the NK1 receptor over NK2 and NK3 receptors.

Quantitative Biological Data

The following tables summarize the key quantitative data for MEN11467, demonstrating its high affinity and potency as an NK1 receptor antagonist.

| Parameter | Value | Assay System |

| pKi | 9.4 ± 0.1 | [3H] Substance P binding to human NK1 receptors in IM9 lymphoblastoid cells |

| pKB | 10.7 ± 0.1 | Inhibition of SP methylester-induced contraction in guinea-pig isolated ileum |

Table 1: In Vitro Affinity and Potency of MEN11467 [1][2]

| Model | Administration Route | ID50 |

| [Sar9, Met(O2)11]SP-induced bronchoconstriction in guinea-pigs | Intravenous | 29 ± 5 µg/kg |

| [Sar9, Met(O2)11]SP-induced bronchoconstriction in guinea-pigs | Intranasal | 31 ± 12 µg/kg |

| [Sar9, Met(O2)11]SP-induced bronchoconstriction in guinea-pigs | Intraduodenal | 670 ± 270 µg/kg |

| [Sar9, Met(O2)11]SP-induced plasma protein extravasation in guinea-pig bronchi | Oral | 6.7 ± 2 mg/kg |

| Antigen-induced plasma protein extravasation in sensitized guinea-pig bronchi | Oral | 1.3 mg/kg |

Table 2: In Vivo Efficacy of MEN11467 [1]

Experimental Protocols

NK1 Receptor Binding Assay

A competitive radioligand binding assay is a standard method to determine the affinity of a test compound for the NK1 receptor.

Materials:

-

Membrane Preparation: Membranes from cells expressing the human NK1 receptor (e.g., IM9 lymphoblastoid cells).

-

Radioligand: [3H]-Substance P.

-

Test Compound: MEN11467.

-

Non-specific Binding Control: A high concentration of unlabeled Substance P.

-

Assay Buffer: Typically a Tris-HCl or HEPES buffer containing protease inhibitors.

Procedure:

-

Incubate the cell membranes with a fixed concentration of [3H]-Substance P and varying concentrations of the test compound (MEN11467).

-

Allow the binding to reach equilibrium.

-

Separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters to remove non-specifically bound radioligand.

-

Quantify the radioactivity on the filters using liquid scintillation counting.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The Ki (inhibition constant) is calculated from the IC50 value using the Cheng-Prusoff equation.

In Vivo Bronchoconstriction Model in Guinea Pigs

This model assesses the ability of an antagonist to inhibit bronchoconstriction induced by an NK1 receptor agonist.

Procedure:

-

Anesthetize guinea pigs and monitor their respiratory parameters, such as pulmonary inflation pressure.

-

Induce bronchoconstriction by administering a selective NK1 receptor agonist, such as [Sar9, Met(O2)11]SP, via an appropriate route (e.g., intravenous).

-

In a separate group of animals, pre-treat with the test compound (MEN11467) at various doses and routes of administration.

-

Challenge the pre-treated animals with the NK1 receptor agonist.

-

Measure the inhibition of the bronchoconstrictor response by the test compound.

-

The dose of the antagonist that causes a 50% inhibition of the agonist-induced response (ID50) is calculated.

Signaling Pathways and Logical Relationships

NK1 Receptor Signaling Pathway

The NK1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gαq/11. Activation of the receptor by Substance P initiates a signaling cascade that leads to various cellular responses.

References

MEN11467: A Technical Overview of a Potent and Selective Tachykinin NK1 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and development history of MEN11467, a potent and selective peptidomimetic antagonist of the tachykinin neurokinin-1 (NK1) receptor. This document details its pharmacological profile, mechanism of action, and preclinical data, presenting quantitative information in structured tables and visualizing key pathways and workflows.

Introduction

MEN11467 is a partially retro-inverse peptidomimetic compound developed by Menarini Ricerche. It was identified as a highly potent and selective antagonist of the human tachykinin NK1 receptor, a G-protein coupled receptor involved in a variety of physiological processes, including pain transmission, inflammation, and emesis. The development of non-peptide antagonists like MEN11467 represented a significant step forward from early peptide-based antagonists, which were often limited by poor bioavailability and lack of selectivity.

While extensive preclinical data highlighted the therapeutic potential of MEN11467, its progression through clinical development appears to have been limited, as evidenced by a lack of publicly available clinical trial data. This guide focuses on the foundational preclinical research that characterized this promising compound.

Pharmacological Profile

MEN11467 demonstrated a potent and selective affinity for the human NK1 receptor in a variety of preclinical studies. Its pharmacological characteristics are summarized in the tables below.

Table 1: In Vitro Receptor Binding Affinity and Functional Antagonism

| Parameter | Value | Species/Cell Line | Assay Type | Reference |

| pKi (NK1 Receptor) | 9.4 ± 0.1 | Human IM9 lymphoblastoid cells | [³H]Substance P binding assay | [1] |

| pKi (NK2 Receptor) | < 6 | - | Radioligand binding assay | [1] |

| pKi (NK3 Receptor) | < 6 | - | Radioligand binding assay | [1] |

| pKB (NK1 Receptor) | 10.7 ± 0.1 | Guinea-pig isolated ileum | Functional antagonism of SP methylester | [1] |

Table 2: In Vivo Efficacy in Animal Models

| Model | Agonist/Challenge | Route of Administration | ID50 / ED50 | Species | Reference |

| Bronchoconstriction | [Sar⁹, Met(O₂)¹¹]SP | Intravenous | 29 ± 5 µg/kg | Anaesthetized guinea-pigs | [1] |

| Intranasal | 31 ± 12 µg/kg | [1] | |||

| Intraduodenal | 670 ± 270 µg/kg | [1] | |||

| Plasma Protein Extravasation | [Sar⁹, Met(O₂)¹¹]SP | Oral | 6.7 ± 2 mg/kg | Guinea-pig bronchi | [1] |

| Antigen challenge | Oral | 1.3 mg/kg | Sensitized guinea-pigs | [1] | |

| Foot Tapping Behavior | GR 73632 | Intravenous | 2.96 ± 2 mg/kg | Gerbil | [1] |

Mechanism of Action: Tachykinin NK1 Receptor Antagonism

MEN11467 exerts its pharmacological effects by competitively and insurmountably antagonizing the tachykinin NK1 receptor. The endogenous ligand for this receptor is Substance P (SP), a neuropeptide involved in mediating pain, inflammation, and vomiting signals.

Signaling Pathway of the Tachykinin NK1 Receptor

The NK1 receptor is a G-protein coupled receptor (GPCR) that, upon binding of Substance P, activates intracellular signaling cascades. MEN11467 blocks this activation.

Experimental Protocols

While the full, detailed experimental protocols for the preclinical studies of MEN11467 are not publicly available, this section outlines the general methodologies based on the published abstract.

Radioligand Binding Assays

-

Objective: To determine the binding affinity (pKi) of MEN11467 for human NK1, NK2, and NK3 receptors.

-

General Protocol:

-

Membrane preparations from IM9 cells (expressing NK1 receptors) or other relevant cell lines are incubated with a radiolabeled ligand ([³H]Substance P for NK1).

-

Increasing concentrations of MEN11467 are added to compete with the radioligand for receptor binding.

-

After incubation, bound and free radioligand are separated by filtration.

-

The amount of bound radioactivity is measured, and the concentration of MEN11467 that inhibits 50% of the specific binding (IC50) is calculated.

-

The IC50 value is converted to a Ki value using the Cheng-Prusoff equation, and pKi is calculated as the negative logarithm of the Ki.

-

Isolated Guinea-Pig Ileum Assay

-

Objective: To assess the functional antagonist activity (pKB) of MEN11467 at the NK1 receptor.

-

General Protocol:

-

A segment of the guinea-pig ileum is mounted in an organ bath containing a physiological salt solution.

-

The tissue is contracted by the addition of the NK1 receptor agonist, SP methylester, in a cumulative concentration-response manner.

-

The experiment is repeated in the presence of increasing concentrations of MEN11467.

-

The rightward shift of the concentration-response curve to the agonist is used to calculate the pKB value, a measure of antagonist potency.

-

In Vivo Models

-

Bronchoconstriction Model:

-

Anaesthetized guinea-pigs are challenged with an NK1 receptor agonist to induce bronchoconstriction.

-

MEN11467 is administered intravenously, intranasally, or intraduodenally prior to the agonist challenge.

-

The dose of MEN11467 that inhibits the bronchoconstrictor response by 50% (ID50) is determined.

-

-

Plasma Protein Extravasation Model:

-

Plasma protein extravasation in the bronchi of guinea-pigs is induced by an NK1 agonist or an antigen in sensitized animals.

-

MEN11467 is administered orally before the challenge.

-

The ID50 is calculated as the dose that reduces plasma protein extravasation by 50%.

-

Discovery and Development History

Detailed information regarding the specific timeline and key milestones in the discovery and development of MEN11467 is not extensively available in the public domain. The primary pharmacological characterization was published in 2001 by researchers at Menarini Ricerche. The lack of subsequent publications or clinical trial registrations for MEN11467 suggests that its development may have been discontinued, a common outcome for many promising preclinical compounds due to various factors such as unfavorable pharmacokinetic properties, toxicity, or strategic portfolio decisions.

Conclusion

MEN11467 is a potent, selective, and orally effective peptidomimetic antagonist of the tachykinin NK1 receptor, as demonstrated by a robust preclinical data package. Its high affinity for the NK1 receptor and efficacy in animal models of bronchoconstriction and plasma protein extravasation highlighted its potential as a therapeutic agent for inflammatory and other NK1-mediated disorders. Despite its promising preclinical profile, the development of MEN11467 appears not to have progressed to the clinical stage. The information presented in this guide provides a comprehensive summary of the foundational scientific knowledge of this compound for the reference of researchers and drug development professionals in the field of tachykinin receptor modulation.

References

Unveiling the Preclinical Pharmacological Profile of MEN11467: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacological profile of MEN11467, a potent and selective tachykinin NK1 receptor antagonist. The information presented herein is collated from key preclinical studies, offering insights into its mechanism of action, binding affinity, and in vivo efficacy. This document is intended to serve as a valuable resource for researchers and professionals involved in the development of novel therapeutics targeting the NK1 receptor pathway.

Core Pharmacological Attributes of MEN11467

MEN11467 is a peptidomimetic antagonist characterized by its high affinity and selectivity for the human tachykinin NK1 receptor.[1][2][3] Preclinical investigations have consistently demonstrated its potent and long-lasting antagonistic effects in various in vitro and in vivo models. A key feature of MEN11467 is its insurmountable antagonism, indicating a strong and durable blockade of the NK1 receptor.[1][2][3]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data from preclinical evaluations of MEN11467.

Table 1: In Vitro Receptor Binding and Functional Antagonism

| Parameter | Cell Line/Tissue | Value | Reference |

| pKi ([³H] Substance P binding) | IM9 lymphoblastoid cells | 9.4 ± 0.1 | [1][2][3] |

| pKB (SP methylester-induced contraction) | Guinea-pig isolated ileum | 10.7 ± 0.1 | [1][2] |

Table 2: In Vivo Efficacy in Guinea-Pig Models

| Model | Agonist/Challenge | Route of Administration | ID₅₀ | Reference |

| Bronchoconstriction | [Sar⁹, Met(O₂)¹¹]SP | Intravenous | 29 ± 5 µg/kg | [1][3] |

| Bronchoconstriction | [Sar⁹, Met(O₂)¹¹]SP | Intranasal | 31 ± 12 µg/kg | [1][3] |

| Bronchoconstriction | [Sar⁹, Met(O₂)¹¹]SP | Intraduodenal | 670 ± 270 µg/kg | [1][3] |

| Plasma Protein Extravasation | [Sar⁹, Met(O₂)¹¹]SP | Oral | 6.7 ± 2 mg/kg | [1][3] |

| Plasma Protein Extravasation | Antigen challenge | Oral | 1.3 mg/kg | [1][3] |

Table 3: In Vivo Efficacy in Gerbil Model

| Model | Agonist | Route of Administration | ED₅₀ | Reference |

| Foot tapping behavior | GR 73632 | Intravenous | 2.96 ± 2 mg/kg | [1][3] |

Mechanism of Action: Targeting the Tachykinin NK1 Receptor

MEN11467 exerts its pharmacological effects by acting as a selective antagonist at the tachykinin NK1 receptor. This receptor is a G-protein coupled receptor (GPCR) that is preferentially activated by the neuropeptide Substance P (SP). The binding of SP to the NK1 receptor initiates a signaling cascade that is implicated in a variety of physiological and pathological processes, including inflammation, pain, and smooth muscle contraction. MEN11467 effectively blocks this interaction, thereby mitigating the downstream effects of SP.

Below is a diagram illustrating the signaling pathway of the tachykinin NK1 receptor and the inhibitory action of MEN11467.

Caption: Tachykinin NK1 Receptor Signaling and MEN11467 Inhibition.

Experimental Protocols

This section details the methodologies employed in the preclinical evaluation of MEN11467.

In Vitro Radioligand Binding Assay

-

Objective: To determine the binding affinity of MEN11467 for the human tachykinin NK1 receptor.

-

Cell Line: Human lymphoblastoid IM9 cells, which endogenously express the NK1 receptor.

-

Radioligand: [³H] Substance P.

-

Procedure:

-

Membrane preparations from IM9 cells are incubated with a fixed concentration of [³H] Substance P.

-

Increasing concentrations of MEN11467 are added to the incubation mixture to compete for binding to the NK1 receptor.

-

Non-specific binding is determined in the presence of a saturating concentration of unlabeled Substance P.

-

After incubation, bound and free radioligand are separated by rapid filtration.

-

The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

The concentration of MEN11467 that inhibits 50% of the specific binding of [³H] Substance P (IC₅₀) is determined.

-

The Ki value is calculated from the IC₅₀ value using the Cheng-Prusoff equation.

-

Caption: Workflow for the In Vitro Radioligand Binding Assay.

In Vitro Functional Antagonism Assay (Guinea-Pig Ileum)

-

Objective: To assess the functional antagonist activity of MEN11467.

-

Tissue: Isolated segments of guinea-pig ileum.

-

Agonist: Substance P methylester.

-

Procedure:

-

Segments of guinea-pig ileum are mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

-

Changes in tissue contraction are recorded isometrically.

-

A cumulative concentration-response curve to Substance P methylester is obtained.

-

The tissue is then incubated with MEN11467 for a predetermined period.

-

A second concentration-response curve to Substance P methylester is generated in the presence of MEN11467.

-

The antagonist effect is quantified by the rightward shift of the concentration-response curve and the reduction in the maximum response.

-

The pKB value is calculated to express the potency of the antagonist.

-

In Vivo Bronchoconstriction Model (Anesthetized Guinea-Pigs)

-

Objective: To evaluate the in vivo efficacy of MEN11467 in preventing agonist-induced bronchoconstriction.

-

Animals: Anesthetized and mechanically ventilated guinea-pigs.

-

Agonist: The selective NK1 receptor agonist, [Sar⁹, Met(O₂)¹¹]SP.

-

Procedure:

-

Guinea-pigs are anesthetized and prepared for the recording of bronchopulmonary resistance.

-

MEN11467 is administered via intravenous, intranasal, or intraduodenal routes.

-

After a set time, a bolus of [Sar⁹, Met(O₂)¹¹]SP is administered intravenously to induce bronchoconstriction.

-

The resulting increase in bronchopulmonary resistance is measured.

-

The dose of MEN11467 that causes a 50% inhibition of the agonist-induced bronchoconstriction (ID₅₀) is determined.

-

In Vivo Plasma Protein Extravasation Model (Guinea-Pigs)

-

Objective: To assess the effect of orally administered MEN11467 on plasma protein extravasation in the airways.

-

Animals: Guinea-pigs.

-

Inducing Agents: [Sar⁹, Met(O₂)¹¹]SP or antigen challenge in sensitized animals.

-

Procedure:

-

MEN11467 is administered orally.

-

After a defined period, plasma protein extravasation is induced by either intravenous injection of the NK1 agonist or by antigen challenge.

-

A dye (e.g., Evans blue) is injected intravenously to quantify the extent of plasma leakage into the bronchial tissue.

-

The amount of dye extracted from the tissue is measured spectrophotometrically.

-

The ID₅₀ value, the dose of MEN11467 that inhibits plasma extravasation by 50%, is calculated.

-

In Vivo Central Nervous System (CNS) Activity Model (Gerbils)

-

Objective: To assess the ability of MEN11467 to penetrate the blood-brain barrier and exert central effects.

-

Animals: Gerbils.

-

Agonist: The centrally acting NK1 receptor agonist, GR 73632.

-

Behavioral Endpoint: Foot tapping behavior.

-

Procedure:

-

MEN11467 is administered intravenously.

-

GR 73632 is administered to induce a characteristic foot tapping behavior.

-

The number of foot taps (B36270) is counted over a specified period.

-

The dose of MEN11467 that reduces the agonist-induced foot tapping by 50% (ED₅₀) is determined. The relatively high ED₅₀ in this model suggests poor CNS penetration of MEN11467.[1][3]

-

Summary and Conclusion

The preclinical data for MEN11467 robustly demonstrate its profile as a potent, selective, and long-acting antagonist of the tachykinin NK1 receptor. Its high in vitro affinity and functional antagonism translate into significant in vivo efficacy in models of bronchoconstriction and plasma protein extravasation. The insurmountable nature of its antagonism suggests a durable therapeutic effect. Furthermore, its limited ability to block central NK1 receptors indicates a potential for a favorable safety profile with reduced CNS-related side effects. This comprehensive pharmacological profile underscores the potential of MEN11467 as a therapeutic candidate for NK1 receptor-mediated pathologies.

References

- 1. Pharmacology of MEN 11467: a potent new selective and orally- effective peptidomimetic tachykinin NK(1) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacology of MEN 11467: a potent new selective and orally-effective peptidomimetic tachykinin NK1 receptor antagonist [iris.unicz.it]

- 3. researchgate.net [researchgate.net]

In Vitro Characterization of MEN11467: A Tachykinin NK₁ Receptor Antagonist

For Immediate Release

This technical guide provides an in-depth overview of the in vitro pharmacological profile of MEN11467, a potent and selective non-peptide antagonist of the tachykinin neurokinin 1 (NK₁) receptor. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in the study of neurokinin receptor pharmacology and related therapeutic areas.

Executive Summary

MEN11467 is a high-affinity antagonist for the human tachykinin NK₁ receptor. It demonstrates remarkable selectivity over other neurokinin receptor subtypes (NK₂ and NK₃) and a broad panel of other receptors and ion channels. Functional assays confirm its potent antagonist activity, and its insurmountable and slowly reversible nature suggests a strong and durable interaction with the NK₁ receptor. This document outlines the key in vitro binding and functional characteristics of MEN11467 and provides detailed methodologies for the assays used in its characterization.

Quantitative Data Summary

The in vitro properties of MEN11467 have been quantified through a series of binding and functional assays. The following tables summarize these key findings for easy comparison.

Table 1: Receptor Binding Affinity of MEN11467

| Receptor | Cell Line | Radioligand | pKi | Reference |

| Human Tachykinin NK₁ | IM9 Lymphoblastoid | [³H]Substance P | 9.4 ± 0.1 | [1][2] |

pKi is the negative logarithm of the inhibitory constant (Ki).

Table 2: Receptor Selectivity Profile of MEN11467

| Receptor Subtype | Binding Affinity (pKi) |

| Tachykinin NK₂ | < 6 |

| Tachykinin NK₃ | < 6 |

| Panel of 30 other receptors and ion channels | < 6 |

A pKi value of less than 6 indicates negligible binding affinity.

Table 3: Functional Antagonist Activity of MEN11467

| Assay | Tissue | Agonist | pKB | Antagonism Type |

| Isolated Ileum Contraction | Guinea-Pig | Substance P methylester | 10.7 ± 0.1 | Insurmountable, Slowly Reversible |

pKB is the negative logarithm of the antagonist dissociation constant (KB) determined from functional experiments.

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the characterization of MEN11467.

Radioligand Binding Assay for NK₁ Receptor

This protocol outlines a competitive binding assay to determine the affinity of MEN11467 for the human NK₁ receptor using membrane preparations from the IM9 lymphoblastoid cell line.

a) IM9 Cell Culture and Membrane Preparation:

-

Cell Culture: IM9 lymphoblastoid cells are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Cell Lysis: Cells are harvested and washed with ice-cold PBS. The cell pellet is resuspended in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing protease inhibitors.

-

Homogenization: The cell suspension is homogenized using a Dounce or Polytron homogenizer to ensure complete cell lysis.

-

Centrifugation: The homogenate is centrifuged at a low speed (e.g., 1,000 x g) to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at a high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Membrane Resuspension: The membrane pellet is washed and resuspended in an appropriate assay buffer. The total protein concentration is determined using a standard method, such as the Bradford or BCA assay. Membranes are stored at -80°C until use.

b) Binding Assay Protocol:

-

Assay Buffer: A typical assay buffer consists of 50 mM HEPES, 3 mM MnCl₂, 0.02% BSA, and a protease inhibitor like bacitracin (40 mg/L), at pH 7.4.

-

Reaction Mixture: In a 96-well plate, the following are added:

-

Membrane preparation (containing a specific amount of protein).

-

[³H]Substance P (at a concentration close to its Kd).

-

Increasing concentrations of MEN11467 or a reference compound.

-

For non-specific binding, a high concentration of unlabeled Substance P (e.g., 1 µM) is added.

-

-

Incubation: The plate is incubated for a sufficient time to reach equilibrium (e.g., 120 minutes) at room temperature.

-

Termination and Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding. The filters are washed multiple times with ice-cold wash buffer.

-

Quantification: The filters are dried, and a scintillation cocktail is added. The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. The IC₅₀ value for MEN11467 is determined by non-linear regression analysis of the competition binding data. The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

Functional Assay in Guinea-Pig Isolated Ileum

This ex vivo functional assay assesses the antagonist activity of MEN11467 by measuring its ability to inhibit the contraction of guinea-pig ileum smooth muscle induced by an NK₁ receptor agonist.

a) Tissue Preparation:

-

A segment of the distal ileum is isolated from a guinea pig.

-

The longitudinal muscle with the myenteric plexus attached is carefully stripped from the underlying circular muscle.

-

The tissue strip is mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and continuously gassed with 95% O₂ and 5% CO₂.

-

The tissue is allowed to equilibrate under a constant resting tension (e.g., 1 g) for a period of time (e.g., 60 minutes), with regular washes.

b) Experimental Procedure:

-

Agonist Concentration-Response Curve: A cumulative concentration-response curve is generated for an NK₁ receptor agonist, such as Substance P methylester, by adding increasing concentrations of the agonist to the organ bath and recording the resulting isometric contractions.

-

Antagonist Incubation: The tissue is washed, and MEN11467 is added to the organ bath at a specific concentration and incubated for a predetermined period.

-

Second Agonist Curve: In the presence of MEN11467, a second cumulative concentration-response curve for the agonist is generated.

-

Data Analysis: The antagonist effect of MEN11467 is determined by the rightward shift of the agonist's concentration-response curve. The pKB value is calculated using the appropriate pharmacological equation. A reduction in the maximum response to the agonist in the presence of MEN11467 indicates insurmountable antagonism.[1] The persistence of the antagonist effect after repeated washing of the tissue demonstrates its slowly reversible nature.[1]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathway and the general workflow of the in vitro characterization process.

References

Unveiling the Selectivity of MEN11467: A Technical Guide to its Interaction with Tachykinin Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

MEN11467 is a potent and highly selective non-peptide antagonist of the human tachykinin neurokinin-1 (NK1) receptor, a G protein-coupled receptor (GPCR) that is the preferred receptor for the neuropeptide Substance P.[1][2][3] Tachykinin receptors, including the NK1, NK2, and NK3 subtypes, are implicated in a wide array of physiological and pathological processes, making them attractive targets for therapeutic intervention.[4] Understanding the selectivity profile of a compound like MEN11467 is paramount in drug development to ensure targeted efficacy and minimize off-target effects. This technical guide provides an in-depth analysis of the selectivity of MEN11467 for the NK1 receptor over its counterparts, the NK2 and NK3 receptors. We present quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental workflows.

Data Presentation: Receptor Binding Affinity

The selectivity of MEN11467 is quantitatively demonstrated through its binding affinities for the human NK1, NK2, and NK3 receptors. The data, summarized in the table below, clearly indicates a high affinity for the NK1 receptor and negligible affinity for the NK2 and NK3 receptors.

| Receptor Subtype | Ligand | pKi | Reference |

| Human Tachykinin NK1 | MEN11467 | 9.4 ± 0.1 | [1][3] |

| Human Tachykinin NK2 | MEN11467 | < 6 | [1][3] |

| Human Tachykinin NK3 | MEN11467 | < 6 | [1][3] |

Caption: Comparative binding affinities of MEN11467 for human tachykinin NK1, NK2, and NK3 receptors. A higher pKi value indicates a higher binding affinity.

Experimental Protocols

Radioligand Binding Assays for NK1, NK2, and NK3 Receptors

These assays are fundamental in determining the binding affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.

1. Membrane Preparation from Transfected Cells (e.g., CHO, HEK293):

-

Cell Culture: Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human NK1, NK2, or NK3 receptor in appropriate media supplemented with fetal bovine serum and selective antibiotics.

-

Harvesting: Once confluent, wash the cells with ice-cold phosphate-buffered saline (PBS) and harvest by scraping or using a cell dissociation buffer.

-

Homogenization: Resuspend the cell pellet in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors). Homogenize the cells using a Dounce homogenizer or sonicator.

-

Centrifugation: Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

-

Membrane Pelleting: Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.

-

Washing and Storage: Wash the membrane pellet with fresh homogenization buffer and repeat the high-speed centrifugation. Resuspend the final pellet in a suitable buffer, determine the protein concentration (e.g., using a BCA assay), and store aliquots at -80°C.

2. Competitive Binding Assay Protocol:

-

Assay Buffer: Prepare an appropriate assay buffer. For the NK1 receptor, a typical buffer is 50 mM Tris-HCl, pH 7.4, containing 5 mM MnCl₂, 0.1% BSA, and 40 µg/mL bacitracin.

-

Reaction Mixture: In a 96-well plate, combine the following in a final volume of 200 µL:

-

50 µL of various concentrations of the test compound (MEN11467).

-

50 µL of the specific radioligand at a fixed concentration (typically at or below its Kd value).

-

For NK1 Receptor: [³H]-Substance P or [¹²⁵I]-Substance P.

-

For NK2 Receptor: [¹²⁵I]-Neurokinin A (NKA).

-

For NK3 Receptor: [³H]-SR142801 or [¹²⁵I]-[MePhe⁷]-Neurokinin B.

-

-

100 µL of the prepared cell membrane suspension.

-

-

Controls:

-

Total Binding: Contains assay buffer instead of the test compound.

-

Non-specific Binding: Contains a high concentration of the corresponding non-labeled natural ligand (e.g., 1 µM Substance P for NK1) instead of the test compound.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

-

Filtration: Terminate the binding reaction by rapidly filtering the contents of each well through glass fiber filters (e.g., Whatman GF/B) pre-soaked in a solution like 0.5% polyethyleneimine (PEI) to reduce non-specific binding.

-

Washing: Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding) using non-linear regression analysis.

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Caption: Workflow for Radioligand Binding Assay.

Functional Assay: Guinea Pig Isolated Ileum

This ex vivo assay assesses the functional antagonism of MEN11467 by measuring its ability to inhibit the contraction of guinea pig ileum smooth muscle induced by a tachykinin receptor agonist.

1. Tissue Preparation:

-

A male guinea pig is euthanized, and a segment of the ileum is excised and placed in a petri dish containing Krebs-bicarbonate solution at 37°C, continuously bubbled with 95% O₂ and 5% CO₂.

-

A 2-3 cm segment of the ileum is cleaned of mesenteric attachments and mounted vertically in an organ bath containing the same physiological solution.

2. Organ Bath Setup:

-

The lower end of the ileum segment is fixed, and the upper end is connected to an isometric force transducer to record muscle contractions.

-

The tissue is allowed to equilibrate for at least 60 minutes under a resting tension of approximately 1 gram, with the physiological solution being replaced every 15 minutes.

3. Experimental Procedure:

-

Agonist Concentration-Response Curve: A cumulative concentration-response curve is generated for a selective NK1 receptor agonist, such as [Sar⁹, Met(O₂)¹¹]-Substance P. The agonist is added to the organ bath in increasing concentrations, and the resulting contraction is recorded until a maximal response is achieved.

-

Antagonist Incubation: The tissue is washed to remove the agonist. MEN11467 is then added to the organ bath at a specific concentration and incubated for a predetermined period (e.g., 30-60 minutes).

-

Shift in Agonist Response: Following incubation with MEN11467, a second concentration-response curve for the NK1 agonist is generated in the presence of the antagonist.

-

Data Analysis: The antagonistic potency of MEN11467 is determined by quantifying the rightward shift of the agonist's concentration-response curve. The pA₂ value, a measure of antagonist potency, can be calculated using a Schild plot analysis. The insurmountable nature of the antagonism by MEN11467 is indicated by a non-parallel rightward shift and a reduction in the maximal response to the agonist.[3]

Caption: Workflow for Guinea Pig Isolated Ileum Functional Assay.

Tachykinin Receptor Signaling Pathways

MEN11467 exerts its selective antagonism by blocking the signaling cascade initiated by the binding of Substance P to the NK1 receptor. The signaling pathways for all three tachykinin receptors are depicted below.

NK1 Receptor Signaling Pathway

The binding of Substance P to the NK1 receptor can activate multiple G protein subtypes, including Gq/11, Gs, G12/13, and Gi.[5] The primary and best-characterized pathway involves the activation of Gq/11.

Caption: Simplified NK1 Receptor Signaling Pathway.

NK2 and NK3 Receptor Signaling Pathways

The NK2 and NK3 receptors, upon binding their preferential ligands Neurokinin A and Neurokinin B respectively, also primarily couple to Gq/11 proteins, initiating a similar signaling cascade to the NK1 receptor, leading to the activation of Phospholipase C and subsequent downstream events.

Caption: Simplified NK2 and NK3 Receptor Signaling Pathways.

Conclusion

The data and experimental methodologies presented in this guide unequivocally establish MEN11467 as a highly selective antagonist for the human tachykinin NK1 receptor. Its potent binding to the NK1 receptor, coupled with its negligible affinity for the NK2 and NK3 subtypes, underscores its potential for targeted therapeutic applications. The detailed protocols provided herein offer a robust framework for the continued investigation and characterization of novel tachykinin receptor modulators, a critical step in the development of next-generation therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. resources.revvity.com [resources.revvity.com]

- 4. Use of Scintillation Proximity Assay to Measure Radioligand Binding to Immobilized Receptors Without Separation of Bound from Free Ligand | Springer Nature Experiments [experiments.springernature.com]

- 5. Scintillation proximity assay (SPA) as a new approach to determine a ligand’s kinetic profile. A case in point for the adenosine A1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

MEN11467: A Technical Guide on Oral Bioavailability and Pharmacokinetics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the oral bioavailability and pharmacokinetic profile of MEN11467, a potent and selective tachykinin NK1 receptor antagonist. The information is compiled from preclinical studies to assist researchers and professionals in the field of drug development.

Core Data Summary

While specific pharmacokinetic parameters such as Cmax, Tmax, and AUC for MEN11467 are not publicly available, this section summarizes the reported in vitro binding affinity and in vivo potency, which together indicate its oral effectiveness.

In Vitro and In Vivo Efficacy of MEN11467

| Parameter | Species/System | Value | Reference |

| pKi (Binding Affinity) | Human IM9 lymphoblastoid cells (expressing NK1 receptors) | 9.4 ± 0.1 | [1] |

| ID50 (Oral; inhibition of plasma protein extravasation induced by [Sar⁹, Met(O₂)¹¹]SP) | Guinea Pig | 6.7 ± 2 mg/kg | [1] |

| ID50 (Oral; inhibition of antigen-induced plasma protein extravasation) | Sensitized Guinea Pig | 1.3 mg/kg | [1] |

| ID50 (Intravenous; inhibition of [Sar⁹, Met(O₂)¹¹]SP-induced bronchoconstriction) | Guinea Pig | 29 ± 5 µg/kg | |

| ID50 (Intranasal; inhibition of [Sar⁹, Met(O₂)¹¹]SP-induced bronchoconstriction) | Guinea Pig | 31 ± 12 µg/kg | |

| ID50 (Intraduodenal; inhibition of [Sar⁹, Met(O₂)¹¹]SP-induced bronchoconstriction) | Guinea Pig | 670 ± 270 µg/kg |

Representative Pharmacokinetic Profile of a Peptidomimetic NK1 Receptor Antagonist

Disclaimer: Specific pharmacokinetic data for MEN11467 is not publicly available. The following table presents representative data from a well-characterized peptidomimetic NK1 receptor antagonist, Aprepitant, to provide a general understanding of the pharmacokinetic profile that might be expected from a compound in this class.

| Parameter | Species | Dose | Cmax | Tmax | AUC | Half-life | Oral Bioavailability | Reference |

| Aprepitant | Human | 125 mg (oral) | ~1.6 µg/mL | ~4 h | ~35 µg·h/mL | 9-13 h | ~60-65% | |

| Fosaprepitant (prodrug of Aprepitant) | Human | 150 mg (IV) | - | - | - | - | - |

Signaling Pathway of the Tachykinin NK1 Receptor

MEN11467 exerts its pharmacological effect by antagonizing the Tachykinin NK1 receptor. The binding of the endogenous ligand, Substance P, to the NK1 receptor initiates a signaling cascade that is implicated in inflammation, pain, and smooth muscle contraction.

Caption: Tachykinin NK1 Receptor Signaling Pathway and the inhibitory action of MEN11467.

Experimental Protocols

Detailed methodologies for the key in vivo experiments are outlined below.

Inhibition of Plasma Protein Extravasation in Guinea Pig Bronchi

This assay evaluates the ability of MEN11467 to inhibit the increase in vascular permeability in the airways, a key feature of neurogenic inflammation.

Experimental Workflow:

Caption: Workflow for the plasma protein extravasation assay in guinea pigs.

Detailed Steps:

-

Animal Model: Male Dunkin-Hartley guinea pigs are used. For antigen-induced extravasation, animals are actively sensitized with ovalbumin.

-

Drug Administration: MEN11467 or its vehicle is administered orally at a specified time before the challenge.

-

Induction of Extravasation:

-

Agonist-induced: A selective NK1 receptor agonist, [Sar⁹, Met(O₂)¹¹]SP, is administered intravenously.

-

Antigen-induced: Sensitized animals are challenged with an intravenous injection of ovalbumin.

-

-

Quantification of Extravasation:

-

Evans blue dye, which binds to plasma albumin, is injected intravenously before the challenge.

-

Following the challenge, the systemic circulation is perfused to remove intravascular dye.

-

The bronchi are dissected, and the extravasated Evans blue is extracted.

-

The concentration of the dye is determined spectrophotometrically to quantify the extent of plasma protein extravasation.

-

Inhibition of Bronchoconstriction in Guinea Pigs

This experiment assesses the ability of MEN11467 to prevent the narrowing of the airways induced by an NK1 receptor agonist.

Experimental Workflow:

Caption: Workflow for the in vivo bronchoconstriction assay in guinea pigs.

Detailed Steps:

-

Animal Preparation: Male Dunkin-Hartley guinea pigs are anesthetized, tracheotomized, and mechanically ventilated. The jugular vein and carotid artery are cannulated for drug administration and blood pressure monitoring, respectively.

-

Measurement of Bronchoconstriction: Bronchoconstriction is measured as an increase in pulmonary inflation pressure.

-

Drug Administration: MEN11467 or its vehicle is administered via intravenous, intranasal, or intraduodenal routes.

-

Challenge: Bronchoconstriction is induced by an intravenous injection of the NK1 receptor agonist [Sar⁹, Met(O₂)¹¹]SP.

-

Data Analysis: The inhibitory effect of MEN11467 is determined by comparing the bronchoconstrictor response in treated animals to that in vehicle-treated controls. The dose required to produce 50% inhibition (ID50) is then calculated.

References

Unveiling the Central Nervous System Penetration of MEN11467: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

MEN11467 is a potent and selective peptidomimetic antagonist of the tachykinin neurokinin-1 (NK1) receptor. The NK1 receptor and its endogenous ligand, Substance P, are implicated in a variety of physiological and pathological processes within both the peripheral and central nervous systems (CNS). While the peripheral effects of MEN11467 have been characterized, its ability to penetrate the blood-brain barrier (BBB) and exert effects within the CNS is a critical determinant of its potential therapeutic applications for neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the available data and methodologies relevant to assessing the CNS penetration of MEN11467.

Data Presentation: Central Nervous System Penetration of NK1 Receptor Antagonists

| Compound | Class | Species | Method | Brain-to-Plasma Ratio (Total) | CSF-to-Plasma Ratio (Unbound) | Efficacy in Central Models | Reference |

| MEN11467 | Peptidomimetic | Gerbil | In vivo behavioral assay (foot tapping) | Not Reported | Not Reported | Weakly active (ED₅₀ = 2.96 mg/kg, i.v.) | [1][2] |

| Aprepitant | Non-peptide | Human | Not Reported | Not Reported | ~0.52 | Effective antiemetic | [3] |

| SR140333 | Non-peptide | Rat | Not Reported | Not Reported | Not Reported | Reinstates episodic-like memory (1 mg/kg, i.p.) | [4] |

Experimental Protocols

The assessment of CNS penetration of a compound like MEN11467 involves a combination of in vivo and ex vivo techniques to quantify its concentration in brain tissue and cerebrospinal fluid.

Brain Tissue Homogenate Analysis for Pharmacokinetic Studies

This protocol outlines the general procedure for determining the concentration of a drug in brain tissue.

Objective: To quantify the total concentration of the test compound in brain tissue at various time points after administration.

Materials:

-

Test animals (e.g., rats, mice)

-

Test compound (MEN11467)

-

Vehicle for administration

-

Anesthesia

-

Surgical tools for brain extraction

-

Homogenizer

-

Phosphate-buffered saline (PBS), pH 7.4

-

Protein precipitation solvent (e.g., acetonitrile, methanol)

-

Internal standard for analytical quantification

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

-

Dosing: Administer the test compound to a cohort of animals via the intended route (e.g., intravenous, oral).

-

Sample Collection: At predetermined time points post-administration, anesthetize the animals and collect blood samples via cardiac puncture.

-

Brain Extraction: Perfuse the animals with ice-cold PBS to remove blood from the brain vasculature. Immediately following perfusion, carefully dissect and extract the brain.

-

Homogenization: Weigh the brain tissue and homogenize it in a specific volume of PBS (e.g., 1:4 w/v) to create a uniform brain homogenate.

-

Protein Precipitation: To an aliquot of the brain homogenate, add a known concentration of an internal standard and a protein precipitation solvent. Vortex the mixture vigorously to precipitate proteins.

-

Centrifugation: Centrifuge the mixture at high speed to pellet the precipitated proteins.

-

Sample Analysis: Collect the supernatant and analyze it using a validated LC-MS/MS method to determine the concentration of the test compound.

-

Data Analysis: Calculate the brain tissue concentration, typically expressed as ng/g of tissue. The brain-to-plasma concentration ratio is then determined by dividing the brain concentration by the plasma concentration at the corresponding time point.[5]

Cerebrospinal Fluid (CSF) Sampling and Analysis

This protocol describes a general method for collecting and analyzing CSF to determine unbound drug concentrations in the CNS.[1][6]

Objective: To measure the concentration of the unbound test compound in the CSF, which is often considered a surrogate for the unbound drug concentration in the brain interstitial fluid.

Materials:

-

Test animals (e.g., rats, non-human primates)

-

Test compound (MEN11467)

-

Vehicle for administration

-

Anesthesia

-

Stereotaxic apparatus (for cisterna magna puncture in rodents)

-

Capillary tubes or fine gauge needles for CSF collection

-

Protein precipitation solvent

-

Internal standard

-

LC-MS/MS system

Procedure:

-

Dosing: Administer the test compound to the animals.

-

Anesthesia and Positioning: Anesthetize the animal and, for rodents, place it in a stereotaxic frame to ensure a stable head position.

-

CSF Collection:

-

Cisterna Magna Puncture (Rodents): Carefully make a midline incision on the back of the neck to expose the dura mater over the cisterna magna. Puncture the dura with a fine glass capillary or needle and allow the CSF to flow into the collection tube via capillary action.

-

Lumbar Puncture (Larger Animals): For larger animals, CSF can be collected via a lumbar puncture.

-

-

Sample Processing: Immediately after collection, centrifuge the CSF sample to remove any cellular debris.

-

Protein Precipitation and Analysis: Add an internal standard and a protein precipitation solvent to the CSF sample. Process the sample as described for brain homogenate (steps 6-7 of the previous protocol) and analyze using LC-MS/MS.

-

Data Analysis: The measured concentration in the CSF is typically considered to be the unbound concentration of the drug. The CSF-to-unbound plasma concentration ratio can be calculated to assess the extent of CNS penetration.

Mandatory Visualizations

Signaling Pathway of the Tachykinin NK1 Receptor in the Central Nervous System

Caption: Tachykinin NK1 Receptor Signaling Cascade in a CNS Neuron.

Experimental Workflow for Assessing CNS Penetration

Caption: General Workflow for Preclinical CNS Penetration Studies.

References

- 1. biomere.com [biomere.com]

- 2. The brain slice method for studying drug distribution in the CNS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reinstatement of episodic-like memory in rats by neurokinin-1 receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetic and brain distribution study of an anti-glioblastoma agent in mice by HPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Principles and applicability of CSF sampling for the assessment of CNS drug delivery and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of MEN11467 in Substance P Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of MEN11467, a potent and selective antagonist of the tachykinin NK1 receptor, and its role in the substance P signaling pathway. This document consolidates key preclinical data, outlines detailed experimental methodologies, and visualizes complex biological processes to serve as a comprehensive resource for professionals in the field.

Introduction to Substance P and the NK1 Receptor

Substance P (SP) is an eleven-amino acid neuropeptide belonging to the tachykinin family.[1][2] It is widely distributed throughout the central and peripheral nervous systems and plays a crucial role in a variety of physiological processes, including pain transmission, inflammation, and smooth muscle contraction.[3][4] SP exerts its biological effects primarily through the activation of the neurokinin-1 receptor (NK1R), a G protein-coupled receptor (GPCR).[3][4] The interaction between SP and NK1R is a key target for the development of novel therapeutics for a range of conditions, including chemotherapy-induced nausea and vomiting, pain, and inflammatory disorders.

MEN11467: A Potent and Selective NK1 Receptor Antagonist

MEN11467 is a potent, selective, and orally effective peptidomimetic antagonist of the tachykinin NK1 receptor.[5][6] Its pharmacological profile is characterized by a high affinity for the human NK1 receptor and a distinct insurmountable and poorly reversible mechanism of action.[5][6]

Data Presentation: Pharmacological Profile of MEN11467